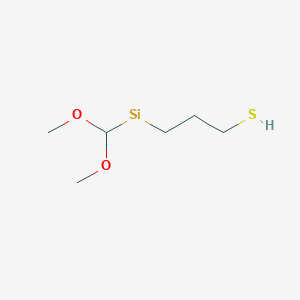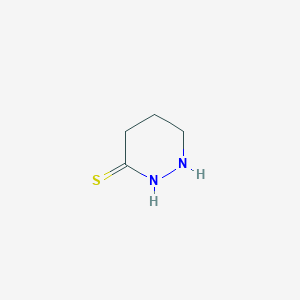
3-Mercaptopropyl(dimethoxy)methyl silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanethiol, 3-(dimethoxymethylsilyl)-, also known as 3-(dimethoxymethylsilyl)-1-propanethiol, is a bifunctional organosilane compound. It possesses a reactive organic mercapto group and a hydrolyzable inorganic methoxysilyl group. This compound is a clear, colorless to light yellow liquid with a slightly mercaptan odor . It is soluble in alcohols, ketones, and aliphatic or aromatic hydrocarbons .
Méthodes De Préparation
The synthesis of 1-Propanethiol, 3-(dimethoxymethylsilyl)- typically involves the reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide. The reaction is carried out in an organic solvent such as toluene under reflux conditions. The product is then purified through distillation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
1-Propanethiol, 3-(dimethoxymethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form the corresponding thiol. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The methoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Major products formed from these reactions include disulfides, sulfonic acids, and siloxane polymers .
Applications De Recherche Scientifique
1-Propanethiol, 3-(dimethoxymethylsilyl)- has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent in the synthesis of siloxane polymers and as a surface modifier for various substrates.
Biology: The compound is used in the functionalization of biomolecules and surfaces for biosensor applications.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical adhesives.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various materials
Mécanisme D'action
The mechanism of action of 1-Propanethiol, 3-(dimethoxymethylsilyl)- involves the hydrolysis of the methoxysilyl group to form silanols, which can then condense to form siloxane bonds. The mercapto group can interact with various substrates, forming strong covalent bonds. These interactions are crucial for its applications in surface modification and polymer synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Propanethiol, 3-(dimethoxymethylsilyl)- include:
3-Mercaptopropyltrimethoxysilane: Similar in structure but with three methoxy groups instead of two.
3-Mercaptopropylmethyldiethoxysilane: Similar but with ethoxy groups instead of methoxy groups.
3-Chloropropyltrimethoxysilane: Lacks the mercapto group but has a similar silane structure.
The uniqueness of 1-Propanethiol, 3-(dimethoxymethylsilyl)- lies in its bifunctional nature, allowing it to participate in both organic and inorganic reactions, making it highly versatile for various applications .
Propriétés
Formule moléculaire |
C6H14O2SSi |
|---|---|
Poids moléculaire |
178.33 g/mol |
InChI |
InChI=1S/C6H14O2SSi/c1-7-6(8-2)10-5-3-4-9/h6,9H,3-5H2,1-2H3 |
Clé InChI |
JZBQPYBQEJGASR-UHFFFAOYSA-N |
SMILES canonique |
COC(OC)[Si]CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)


![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)
![2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B12352630.png)

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)



